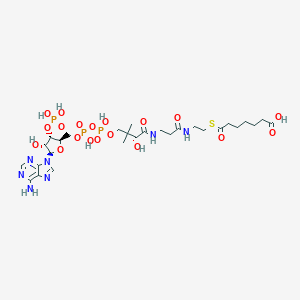

2,3-Didehydropimeloyl-CoA

Beschreibung

Eigenschaften

CAS-Nummer |

18907-20-5 |

|---|---|

Molekularformel |

C28H46N7O19P3S |

Molekulargewicht |

909.7 g/mol |

IUPAC-Name |

7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-oxoheptanoic acid |

InChI |

InChI=1S/C28H46N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h14-16,21-23,27,40-41H,3-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t16-,21-,22-,23+,27-/m1/s1 |

InChI-Schlüssel |

LYCRXMTYUZDUGA-UYRKPTJQSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O |

Synonyme |

coenzyme A, pimeloyl- pimeloyl-CoA pimeloyl-coenzyme A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Pimeloyl-CoA and Pimeloyl-ACP in the Biotin Synthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: Biotin, an essential vitamin, is synthesized in bacteria, archaea, fungi, and plants through a complex, multi-step pathway. A critical juncture in this pathway is the formation of the seven-carbon dicarboxylic acid, pimelic acid, and its activated thioester forms, pimeloyl-CoA and pimeloyl-acyl carrier protein (ACP). These molecules serve as the direct precursors for the construction of the fused bicyclic ring structure of biotin. Extensive research has revealed that the synthesis of the pimeloyl moiety is not universally conserved, with different organisms employing distinct enzymatic strategies. This technical guide provides a comprehensive overview of the synthesis and utilization of pimeloyl-CoA and pimeloyl-ACP in the biotin biosynthesis pathway. It details the diverse enzymatic pathways for their formation, their subsequent conversion in the first committed step of biotin ring assembly, and the regulatory mechanisms governing these processes. This document also includes a compilation of quantitative data, detailed experimental protocols for key assays, and pathway visualizations to serve as a resource for researchers in the field.

Note on "2,3-Didehydropimeloyl-CoA": Following an extensive review of the scientific literature, it has been determined that "this compound" is not a recognized or established intermediate in the known biotin synthesis pathways. This guide will therefore focus on the well-characterized and pivotal roles of Pimeloyl-CoA and Pimeloyl-ACP.

Introduction to the Biotin Synthesis Pathway

The biosynthesis of biotin can be broadly divided into two major stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the biotin rings. The latter stage, which is highly conserved across species, begins with the activated pimeloyl thioester (either as a CoA or ACP derivative) and involves four key enzymes: 8-amino-7-oxononanoate synthase (AONS, encoded by bioF), 7,8-diaminopelargonic acid aminotransferase (DAPA AT, encoded by bioA), dethiobiotin synthetase (DTBS, encoded by bioD), and biotin synthase (BioB, encoded by bioB).[1]

The initial synthesis of the pimeloyl moiety, however, displays remarkable diversity among different organisms. The primary pathways identified to date are the E. coli BioC-BioH pathway, the B. subtilis BioW-BioI pathway, and the α-proteobacterial BioZ pathway.[1][2] These pathways converge on the production of either pimeloyl-CoA or pimeloyl-ACP, which then enters the conserved ring assembly pathway.

Diverse Pathways for Pimeloyl Moiety Synthesis

The E. coli BioC-BioH Pathway: Hijacking Fatty Acid Synthesis

In Escherichia coli, the synthesis of pimeloyl-ACP is ingeniously integrated into the fatty acid synthesis (FAS II) pathway through the action of two key enzymes, BioC and BioH.[3][4]

-

BioC: This S-adenosyl-L-methionine (SAM)-dependent methyltransferase methylates the free carboxyl group of malonyl-ACP, creating malonyl-ACP methyl ester. This "disguise" allows the molecule to be accepted as a primer by the FAS II machinery.[3][4]

-

FAS II Elongation: The malonyl-ACP methyl ester undergoes two rounds of elongation, utilizing the standard FAS II enzymes (Fab enzymes), resulting in the formation of pimeloyl-ACP methyl ester.[3]

-

BioH: This carboxylesterase removes the methyl group from pimeloyl-ACP methyl ester, yielding the final product, pimeloyl-ACP, which can then be used by BioF.[5]

dot

Caption: The E. coli BioC-BioH pathway for pimeloyl-ACP synthesis.

The B. subtilis BioW-BioI Pathway: Oxidative Cleavage

Bacillus subtilis employs a different strategy that involves the oxidative cleavage of a long-chain fatty acid.[1][6]

-

BioI: This cytochrome P450 enzyme catalyzes the oxidative cleavage of a long-chain acyl-ACP (typically C16 or C18) to generate pimeloyl-ACP.[6]

-

BioW: B. subtilis also possesses BioW, a pimeloyl-CoA synthetase. This enzyme activates free pimelic acid, which can be generated from pimeloyl-ACP by an unknown thioesterase, to pimeloyl-CoA using ATP.[7][8][9] The B. subtilis BioF enzyme preferentially utilizes pimeloyl-CoA.[1]

dot

Caption: The B. subtilis BioI-BioW pathway for pimeloyl-CoA synthesis.

The α-proteobacterial BioZ Pathway

In α-proteobacteria like Agrobacterium tumefaciens, a third pathway exists, initiated by the enzyme BioZ.[10][11][12]

-

BioZ: This enzyme is a β-ketoacyl-ACP synthase III-like enzyme that catalyzes the Claisen condensation of glutaryl-CoA (or glutaryl-ACP) with malonyl-ACP to produce 3-keto-pimeloyl-ACP.[10][11]

-

FAS II Reduction: The 3-keto-pimeloyl-ACP then enters the FAS II pathway for reduction of the keto group to yield pimeloyl-ACP.[12]

dot

Caption: The α-proteobacterial BioZ pathway for pimeloyl-ACP synthesis.

The First Committed Step of Ring Assembly: BioF (AONS)

BioF, also known as 8-amino-7-oxononanoate synthase (AONS), catalyzes the first committed step in the conserved biotin ring assembly pathway. It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that performs a decarboxylative Claisen-like condensation between pimeloyl-CoA (or pimeloyl-ACP) and L-alanine to form 7-keto-8-aminopelargonic acid (KAPA), releasing CoA (or ACP) and CO₂.[13] The substrate specificity of BioF for either pimeloyl-CoA or pimeloyl-ACP can vary between organisms. For instance, E. coli BioF can utilize both, whereas B. subtilis BioF is specific for pimeloyl-CoA.[1]

Quantitative Data

The following table summarizes key quantitative data for enzymes involved in the synthesis and utilization of pimeloyl thioesters. Data availability is limited and can vary based on the organism and experimental conditions.

| Enzyme | Organism | Substrate(s) | K_m | k_cat | Reference |

| BioW | Aquifex aeolicus | Pimelate | 2.6 ± 0.3 µM | 1.1 ± 0.02 s⁻¹ | [7] |

| ATP | 130 ± 10 µM | 1.1 ± 0.02 s⁻¹ | [7] | ||

| CoA | 180 ± 20 µM | 1.1 ± 0.02 s⁻¹ | [7] | ||

| BioF (AtBioF) | Arabidopsis thaliana | Pimeloyl-CoA | 1.8 ± 0.3 µM | 0.28 s⁻¹ | [14] |

| L-Alanine | 360 ± 40 µM | 0.28 s⁻¹ | [14] |

Experimental Protocols

In Vitro Assay for BioW (Pimeloyl-CoA Synthetase)

This protocol is adapted from studies on Aquifex aeolicus BioW.[7]

Principle: The activity of BioW is measured by coupling the production of pyrophosphate (PPi) to the oxidation of NADH using a commercially available enzyme-coupled assay system.

Materials:

-

Purified BioW enzyme

-

Pimelic acid

-

ATP

-

Coenzyme A (CoA)

-

EnzChek Pyrophosphate Assay Kit (contains inorganic pyrophosphatase, MESG substrate, and purine nucleoside phosphorylase)

-

Reaction buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 150 mM NaCl

Procedure:

-

Prepare a reaction mixture containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 150 mM NaCl, 2 mM ATP, 1 mM CoA, 200 µM MESG, 1 U/mL inorganic pyrophosphatase, and 0.02 U/mL purine nucleoside phosphorylase.

-

Add a suitable concentration of purified BioW enzyme to the mixture.

-

Initiate the reaction by adding pimelic acid to a final concentration of 1 mM.

-

Monitor the decrease in absorbance at 360 nm (due to the conversion of MESG) at a constant temperature (e.g., 25°C) using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear phase of the absorbance change. One mole of PPi produced corresponds to one mole of pimeloyl-CoA synthesized.

In Vitro Assay for BioF (AONS)

This protocol is based on the characterization of Arabidopsis thaliana BioF.[14]

Principle: The activity of BioF is determined by monitoring the consumption of pimeloyl-CoA using HPLC.

Materials:

-

Purified BioF enzyme

-

Pimeloyl-CoA

-

L-Alanine

-

Pyridoxal-5'-phosphate (PLP)

-

Reaction buffer: 100 mM potassium phosphate pH 7.5

-

Quenching solution: 10% (w/v) trichloroacetic acid (TCA)

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate pH 7.5, 50 µM PLP, and 1 mM L-alanine.

-

Pre-incubate the mixture with a defined amount of purified BioF enzyme for 5 minutes at 37°C.

-

Initiate the reaction by adding pimeloyl-CoA to a final concentration of 100 µM.

-

Incubate the reaction at 37°C. At various time points, withdraw aliquots and stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the remaining pimeloyl-CoA. Monitor the absorbance at 259 nm.

-

Calculate the rate of pimeloyl-CoA consumption to determine the enzyme activity.

Regulation of the Biotin Synthesis Pathway

The expression of the bio operon, which includes the genes for biotin synthesis, is tightly regulated in many bacteria. The primary regulator in E. coli is the bifunctional protein BirA.

-

Biotin Protein Ligase (BPL) activity: BirA catalyzes the ATP-dependent covalent attachment of biotin to its target enzymes (acetyl-CoA carboxylase).

-

Transcriptional Repressor activity: When cellular biotin levels are sufficient, BirA synthesizes biotinyl-5'-AMP. This complex then binds to the bio operator sequence, repressing the transcription of the bio genes, including those involved in pimeloyl moiety synthesis and ring assembly.

dot

Caption: Regulation of the bio operon by the bifunctional BirA protein.

Conclusion and Future Directions

The synthesis of pimeloyl-CoA and pimeloyl-ACP represents a fascinating example of metabolic diversity, where different organisms have evolved distinct strategies to produce the same key precursor for an essential cofactor. The elucidation of these pathways has been a significant achievement in microbial biochemistry. As the enzymes in the biotin synthesis pathway are absent in humans, they represent attractive targets for the development of novel antimicrobial agents. Future research will likely focus on the structural and mechanistic details of the less-characterized enzymes, the potential for engineering these pathways for biotechnological production of biotin, and the discovery of inhibitors for therapeutic applications. A deeper understanding of the interplay between these diverse biosynthetic routes and the central metabolism of the host organisms will continue to be a fruitful area of investigation.

References

- 1. Biotin synthesis begins by hijacking the fatty acid synthetic pathway [ouci.dntb.gov.ua]

- 2. Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acryloyl-CoA reductase from Clostridium propionicum. An enzyme complex of propionyl-CoA dehydrogenase and electron-transferring flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. preveligelab.org [preveligelab.org]

- 9. Biotin synthase mechanism: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contributions of the Peroxisome and β-Oxidation Cycle to Biotin Synthesis in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Biotin in Regulating 3-Methylcrotonyl-Coenzyme A Carboxylase Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pimeloyl-ACP in Escherichia coli Biotin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthesis and metabolic role of pimeloyl-acyl carrier protein (pimeloyl-ACP) in Escherichia coli, a critical precursor in the biosynthesis of biotin. Contrary to earlier hypotheses, the direct precursor is not 2,3-didehydropimeloyl-CoA, but rather pimeloyl-ACP, which is generated through a specialized adaptation of the fatty acid synthesis pathway. This document details the key enzymes involved—BioC, BioH, and BioF—presenting available quantitative data, outlining experimental protocols for their study, and illustrating the pertinent biochemical pathways. The guide also explores the genetic regulation of this pathway and discusses the potential for pimeloyl-ACP to participate in other metabolic activities, highlighting areas for future research and potential targets for antimicrobial drug development.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. While humans and other animals must obtain biotin from their diet, many bacteria, including Escherichia coli, possess the enzymatic machinery for its de novo synthesis. The pathway for biotin synthesis in E. coli has been a subject of extensive research, and a comprehensive understanding of its intermediates and enzymatic steps is crucial for the development of novel antimicrobial agents that target this essential pathway.

A key intermediate in this pathway is a seven-carbon dicarboxylic acid derivative, pimelic acid, in its activated form. This guide focuses on the true nature of this activated intermediate, pimeloyl-ACP, and its central role in E. coli metabolism.

The Pimeloyl-ACP Synthesis Pathway: A Modified Fatty Acid Synthesis Route

The biosynthesis of pimeloyl-ACP in E. coli is a fascinating example of metabolic adaptation, where the cell hijacks its own fatty acid synthesis (FAS) machinery to produce a specialized molecule. This pathway involves three key enzymes: BioC, BioH, and the fatty acid synthesis enzymes.

The process begins with the methylation of the free carboxyl group of malonyl-ACP by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC . This methylation is a critical step as it "disguises" the malonyl-ACP, allowing it to be accepted as a primer by the fatty acid synthesis machinery. The resulting malonyl-ACP methyl ester then undergoes two cycles of elongation by the FAS enzymes (FabH, FabG, FabZ, and FabI). Each cycle adds a two-carbon unit from malonyl-ACP. After two rounds of elongation, a seven-carbon acyl-ACP methyl ester, pimeloyl-ACP methyl ester, is formed.

The final step in the synthesis of pimeloyl-ACP is the removal of the methyl group from pimeloyl-ACP methyl ester, a reaction catalyzed by the esterase BioH . This de-esterification exposes the free carboxyl group, yielding the final product, pimeloyl-ACP.

Signaling Pathway Diagram

Figure 1: Pimeloyl-ACP Synthesis Pathway.

Key Enzymes in Pimeloyl-ACP Metabolism

BioC: Malonyl-ACP O-methyltransferase

BioC is a crucial S-adenosyl-L-methionine (SAM)-dependent methyltransferase that initiates the pimeloyl-ACP synthesis pathway. By methylating the free carboxyl group of malonyl-ACP, BioC effectively channels this common fatty acid synthesis precursor into the specialized biotin synthesis route.

Quantitative Data for BioC:

| Parameter | Value | Substrate | Conditions | Reference |

| Km | Data not available | Malonyl-ACP | - | - |

| Vmax | Data not available | Malonyl-ACP | - | - |

| kcat | Data not available | Malonyl-ACP | - | - |

BioH: Pimeloyl-[acyl-carrier protein] methyl ester esterase

BioH is an α/β-hydrolase that catalyzes the final step in pimeloyl-ACP synthesis: the hydrolysis of the methyl ester from pimeloyl-ACP methyl ester. This reaction is essential to expose the carboxyl group required for the subsequent steps in biotin biosynthesis.[1]

Quantitative Data for BioH:

| Parameter | Value | Substrate | pH | Temperature (°C) | Reference |

| Km | 0.29 mM | p-Nitrophenylacetate | - | - | [2] |

| Km | 0.35 mM | p-Nitrophenylpropionate | - | - | [2] |

| Km | 0.33 mM | p-Nitrophenylbutyrate | - | - | [2] |

| Km | 0.25 mM | p-Nitrophenylcaproate | - | - | [2] |

| Km | 229 µM | Dimethylbutyryl-S-methyl mercaptopropionate | 7.9 | Room Temp | [2] |

Note: The available kinetic data for BioH primarily utilizes artificial p-nitrophenyl esters. While these studies provide insight into the enzyme's substrate specificity, kinetic parameters for its natural substrate, pimeloyl-ACP methyl ester, are needed for a more complete understanding of its in vivo function.

BioF: 8-amino-7-oxononanoate synthase

BioF is the first enzyme in the biotin ring assembly pathway. It catalyzes the condensation of pimeloyl-ACP with L-alanine to form 8-amino-7-oxononanoate, releasing the acyl carrier protein.[3] E. coli BioF is versatile and can utilize both pimeloyl-ACP and pimeloyl-CoA as substrates.[4][5]

Quantitative Data for BioF:

| Parameter | Value | Substrate | Conditions | Reference |

| Km | 25 µM | Pimeloyl-CoA | - | [3] |

| Km | Data not available | Pimeloyl-ACP | - | - |

| Vmax | Data not available | Pimeloyl-ACP/Pimeloyl-CoA | - | - |

| kcat | Data not available | Pimeloyl-ACP/Pimeloyl-CoA | - | - |

Note: While the Km for pimeloyl-CoA has been reported, detailed kinetic parameters for the reaction with the physiological substrate, pimeloyl-ACP, are not available.

Experimental Protocols

General Considerations for Enzyme Assays

Accurate determination of enzyme kinetics requires careful experimental design and execution. General principles include maintaining a constant temperature and pH, using substrate concentrations that bracket the expected Km, and ensuring that the enzyme concentration is low enough to maintain initial velocity conditions.

Assay for BioC (Malonyl-ACP O-methyltransferase) Activity

A continuous, coupled spectrophotometric assay can be employed to measure BioC activity. This assay indirectly monitors the consumption of SAM.

Principle: The methylation of malonyl-ACP by BioC produces S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed to adenosine and homocysteine by SAH hydrolase. Adenosine is subsequently deaminated to inosine by adenosine deaminase, and the rate of this reaction can be monitored by the decrease in absorbance at 265 nm.

Workflow Diagram:

Figure 2: BioC Activity Assay Workflow.

Materials:

-

Purified E. coli BioC enzyme

-

Malonyl-ACP

-

S-Adenosyl-L-methionine (SAM)

-

S-Adenosyl-L-homocysteine (SAH) hydrolase

-

Adenosine deaminase (ADA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 265 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, malonyl-ACP, SAM, SAH hydrolase, and adenosine deaminase in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified BioC enzyme.

-

Immediately begin monitoring the decrease in absorbance at 265 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Repeat the assay with varying concentrations of malonyl-ACP and SAM to determine the kinetic parameters.

Assay for BioH (Pimeloyl-ACP methyl esterase) Activity

The activity of BioH can be determined by monitoring the hydrolysis of the methyl ester from pimeloyl-ACP methyl ester. A discontinuous assay followed by analysis with conformationally sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE) is a suitable method.[1]

Principle: Pimeloyl-ACP and its methyl ester have different electrophoretic mobilities in urea-PAGE due to the presence or absence of the negatively charged carboxyl group. The hydrolysis of the methyl ester by BioH results in a shift in the mobility of the ACP species on the gel, which can be visualized and quantified.

Workflow Diagram:

Figure 3: BioH Activity Assay Workflow.

Materials:

-

Purified E. coli BioH enzyme

-

Pimeloyl-ACP methyl ester (synthesized enzymatically)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Urea-PAGE gels (e.g., 15-20% acrylamide, 2.5 M urea)

-

SDS-PAGE loading buffer

-

Coomassie Brilliant Blue stain

Protocol:

-

Synthesize pimeloyl-ACP methyl ester using an appropriate acyl-ACP synthetase.

-

Set up reaction mixtures containing assay buffer and a fixed concentration of pimeloyl-ACP methyl ester.

-

Initiate the reactions by adding purified BioH enzyme.

-

Incubate the reactions at a constant temperature (e.g., 37°C).

-

At various time points, quench aliquots of the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products on a conformationally sensitive urea-PAGE gel.

-

Stain the gel with Coomassie Brilliant Blue to visualize the pimeloyl-ACP methyl ester and the product, pimeloyl-ACP.

-

Quantify the band intensities using densitometry to determine the rate of product formation.

Regulation of Pimeloyl-ACP Synthesis

The synthesis of pimeloyl-ACP is tightly regulated to ensure that the production of biotin matches the cell's metabolic needs. This regulation occurs primarily at the transcriptional level.

The bioC gene is part of the bio operon (bioABFCD), which is negatively regulated by the bifunctional protein BirA .[4][5][6] BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor. When the intracellular concentration of biotinoyl-AMP (the activated form of biotin) is high, BirA dimerizes and binds to the bio operator, repressing the transcription of the bio operon, including bioC.[4][5]

In contrast, the bioH gene is located at a different locus on the E. coli chromosome and is not part of the bio operon. Its expression is not regulated by BirA.[6] This differential regulation suggests a complex control mechanism for the synthesis of pimeloyl-ACP, where the initial committing step (BioC) is under the direct control of the final product of the pathway, while the final step in pimeloyl-ACP synthesis (BioH) may be constitutively expressed or regulated by other factors.

Regulatory Pathway Diagram

Figure 4: Regulation of the bio operon.

Other Potential Roles of Pimeloyl-ACP in E. coli Metabolism

Currently, the primary and well-established role of pimeloyl-ACP in E. coli is as a dedicated precursor for biotin biosynthesis. There is limited evidence in the existing literature to suggest that pimeloyl-ACP or its derivatives play significant roles in other metabolic pathways in this organism. However, the structural similarity of pimeloyl-ACP to intermediates in fatty acid synthesis raises the possibility of currently unknown interactions or functions. Further research, including metabolomic and flux analysis studies under various growth conditions, may reveal additional roles for this molecule.

Conclusion and Future Directions

Pimeloyl-ACP is the central precursor for biotin biosynthesis in E. coli, synthesized through a clever modification of the fatty acid synthesis pathway involving the key enzymes BioC and BioH. While the overall pathway is now well-understood, significant gaps remain in our quantitative understanding of the enzymes involved. Future research should focus on:

-

Determining the kinetic parameters (Km, Vmax, kcat) of BioC, BioH, and BioF with their physiological substrates. This will be crucial for developing accurate kinetic models of the biotin synthesis pathway.

-

Elucidating the regulatory mechanisms governing the expression of the bioH gene. Understanding how BioH levels are controlled will provide a more complete picture of pimeloyl-ACP synthesis regulation.

-

Investigating potential alternative metabolic roles for pimeloyl-ACP. Untargeted metabolomics and systems biology approaches could uncover novel functions for this molecule.

A deeper understanding of the pimeloyl-ACP metabolic network will not only advance our fundamental knowledge of bacterial metabolism but also provide a solid foundation for the rational design of novel antimicrobial agents targeting the essential biotin synthesis pathway.

References

- 1. Expression and Activity of the BioH Esterase of Biotin Synthesis is Independent of Genome Context - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered Regulation of Escherichia coli Biotin Biosynthesis in BirA Superrepressor Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Characterization of 2,3-Didehydropimeloyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of 2,3-Didehydropimeloyl-CoA, a key intermediate in the anaerobic degradation of pimelate. This document details the enzymatic synthesis of this molecule, outlines the experimental protocols for its identification, and presents a summary of the quantitative data available. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying biochemical processes. This guide is intended for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are interested in the metabolism of dicarboxylic acids and the enzymes involved.

Introduction

The study of metabolic pathways is fundamental to understanding cellular function and identifying potential targets for therapeutic intervention. The anaerobic degradation of dicarboxylic acids, such as pimelic acid, is a critical process in certain microorganisms. A key step in this pathway is the desaturation of pimeloyl-CoA to form an unsaturated intermediate. This guide focuses on the discovery and characterization of this intermediate, this compound.

Discovery and Enzymatic Synthesis

The discovery of this compound is intrinsically linked to the characterization of the enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62). Research by Gallus and Schink in 1994 on newly isolated denitrifying bacteria first elucidated the anaerobic degradation pathway of pimelate.[1][2] Their work demonstrated that pimeloyl-CoA is oxidized by a specific dehydrogenase to yield this compound.

The enzymatic reaction is as follows:

Pimeloyl-CoA + NAD⁺ ⇌ this compound + NADH + H⁺

This reaction is a crucial step in the β-oxidation-like degradation of pimelate, ultimately leading to the formation of glutaryl-CoA and acetyl-CoA.[1][2] The enzyme pimeloyl-CoA dehydrogenase, systematically named pimeloyl-CoA:NAD⁺ oxidoreductase , belongs to the family of oxidoreductases that act on the CH-CH group of the donor with NAD⁺ or NADP⁺ as the acceptor.

Signaling Pathway: Anaerobic Degradation of Pimelate

The following diagram illustrates the initial steps of the anaerobic degradation of pimelate, highlighting the formation of this compound.

Characterization of this compound

Direct and detailed characterization data for isolated this compound is not extensively available in the primary literature. Its existence and identity are primarily inferred from the activity of pimeloyl-CoA dehydrogenase on its substrate. The characterization approach, therefore, relies on the analysis of the enzymatic reaction mixture.

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of pimeloyl-CoA dehydrogenase and the analysis of its products, as well as general methods for the analysis of unsaturated acyl-CoA derivatives.

3.1.1. Preparation of Cell-Free Extracts

-

Bacterial Culture: Grow denitrifying bacteria (e.g., strain LP-1 as described by Gallus and Schink) in a minimal medium with pimelate as the sole carbon and energy source under anaerobic conditions with nitrate as the electron acceptor.[1][2]

-

Cell Harvesting: Harvest bacterial cells in the late exponential growth phase by centrifugation at 4°C.

-

Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) and resuspend in the same buffer containing a reducing agent (e.g., dithiothreitol) and a protease inhibitor cocktail. Lyse the cells by methods such as French press or sonication.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and obtain the cell-free extract (supernatant).

3.1.2. Pimeloyl-CoA Dehydrogenase Assay

The activity of pimeloyl-CoA dehydrogenase, and thus the formation of this compound, can be monitored spectrophotometrically.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM NAD⁺

-

0.1 mM Pimeloyl-CoA (substrate)

-

Cell-free extract (as the enzyme source)

-

-

Assay Principle: The reduction of NAD⁺ to NADH is monitored by measuring the increase in absorbance at 340 nm. The rate of NADH formation is directly proportional to the enzyme activity.

-

Procedure:

-

Pre-incubate the reaction mixture without the substrate at 30°C.

-

Initiate the reaction by adding pimeloyl-CoA.

-

Record the change in absorbance at 340 nm over time using a spectrophotometer.

-

A control reaction lacking the substrate should be run in parallel to account for any background NADH production.

-

3.1.3. Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the separation and analysis of acyl-CoA derivatives.

-

Sample Preparation: Stop the enzymatic reaction at different time points by adding a quenching solution (e.g., perchloric acid) to precipitate proteins. Centrifuge to remove the precipitate and neutralize the supernatant.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., Spherisorb ODS II, 5-μm).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Aqueous buffer (e.g., 220 mM potassium phosphate, pH 4.0).

-

Solvent B: Organic solvent (e.g., methanol or acetonitrile).

-

-

Detection: UV detector set to 254 nm or 260 nm to detect the adenine moiety of Coenzyme A.

-

-

Procedure:

-

Inject the prepared sample into the HPLC system.

-

Elute the compounds using a linear gradient of Solvent B.

-

The formation of this compound will be indicated by the appearance of a new peak with a different retention time compared to the pimeloyl-CoA substrate. The identity of the peak can be confirmed by collecting the fraction and subjecting it to mass spectrometry.

-

Quantitative Data

While specific quantitative data for the isolated this compound is scarce, the enzymatic assay provides kinetic data for its formation.

| Parameter | Value | Conditions | Reference |

| Enzyme Activity | Pimeloyl-CoA dependent NAD⁺ reduction | Cell-free extracts of pimelate-grown cells | [1][2] |

| Electron Acceptor | NAD⁺ | Spectrophotometric assay | [1][2] |

Note: Specific activity values (e.g., in U/mg protein) would be determined from the spectrophotometric assay data but are not explicitly stated in the available abstracts.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the discovery and characterization of this compound.

Discovery Workflow

Characterization Workflow

Conclusion and Future Directions

The discovery of this compound as a product of pimeloyl-CoA dehydrogenase has been a significant step in understanding the anaerobic metabolism of dicarboxylic acids. While its existence is well-established through enzymatic studies, a detailed physicochemical characterization of the isolated compound remains an area for future research. Such studies would involve the large-scale enzymatic synthesis and purification of this compound, followed by structural elucidation using techniques like NMR spectroscopy. A deeper understanding of this intermediate and its metabolic pathway could have implications for metabolic engineering and the development of novel antimicrobial agents targeting these specific bacterial pathways.

References

2,3-Didehydropimeloyl-CoA: A Key Intermediate in Metabolic Crossroads

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Didehydropimeloyl-CoA is a pivotal, yet often overlooked, metabolic intermediate situated at the intersection of distinct and vital biochemical pathways. Primarily recognized for its role in the β-oxidation-like degradation of pimeloyl-CoA, it serves as a crucial link in the catabolism of certain dicarboxylic acids and the anaerobic degradation of aromatic compounds. Furthermore, its metabolism is intrinsically connected to the biosynthesis of biotin (Vitamin B7), a critical cofactor for numerous carboxylation reactions. This guide provides a comprehensive technical overview of this compound, detailing its metabolic context, the enzymes involved in its transformation, available quantitative data, and relevant experimental protocols to facilitate further research and therapeutic exploration.

Metabolic Significance

This compound is primarily generated through the dehydrogenation of pimeloyl-CoA. This reaction is a key step in two major metabolic scenarios:

-

Biotin Biosynthesis: In many bacteria, the synthesis of pimeloyl-CoA is a committed step in the biotin biosynthetic pathway. The subsequent degradation of pimeloyl-CoA to provide the carbon backbone for the biotin molecule proceeds via a modified β-oxidation pathway, with this compound as the initial product.

-

Anaerobic Degradation of Aromatic Compounds: In certain anaerobic bacteria, such as Thauera aromatica and Rhodopseudomonas palustris, various aromatic compounds are channeled into the central intermediate benzoyl-CoA.[1] The benzoyl-CoA pathway ultimately leads to the formation of pimeloyl-CoA, which is then further degraded through a β-oxidation-like sequence involving this compound to yield acetyl-CoA and other central metabolites.[2][3]

The metabolism of this compound follows the canonical steps of β-oxidation, involving hydration, dehydrogenation, and thiolytic cleavage.

Enzymatic Machinery

The transformation of pimeloyl-CoA through to central metabolites involves a cascade of enzymatic reactions. While specific kinetic data for all enzymes with pimeloyl-CoA derivatives as substrates are not extensively available, the enzyme classes and their general functions are well-established.

Pimeloyl-CoA Dehydrogenase (EC 1.3.1.62)

This enzyme catalyzes the initial and committing step in the degradation of pimeloyl-CoA, introducing a double bond between the α and β carbons to form this compound.[4][5][6][7] The reaction is analogous to the first step of fatty acid β-oxidation.

Reaction: Pimeloyl-CoA + NAD⁺ → this compound + NADH + H⁺

This compound Hydratase (Enoyl-CoA Hydratase, EC 4.2.1.17)

This enzyme hydrates the double bond of this compound to form 3-hydroxypimeloyl-CoA. Enoyl-CoA hydratases typically exhibit broad substrate specificity and are expected to act on dicarboxylyl-CoA substrates.[5][8][9][10][11]

Reaction: this compound + H₂O → 3-Hydroxypimeloyl-CoA

3-Hydroxypimeloyl-CoA Dehydrogenase (EC 1.1.1.259)

This dehydrogenase catalyzes the oxidation of the hydroxyl group of 3-hydroxypimeloyl-CoA to a keto group, yielding 3-ketopimeloyl-CoA.[12][13][14]

Reaction: 3-Hydroxypimeloyl-CoA + NAD⁺ → 3-Ketopimeloyl-CoA + NADH + H⁺

3-Ketopimeloyl-CoA Thiolase (β-Ketothiolase, EC 2.3.1.16)

The final step in this β-oxidation-like sequence is the thiolytic cleavage of 3-ketopimeloyl-CoA by another molecule of Coenzyme A. This reaction is catalyzed by a 3-ketoacyl-CoA thiolase and yields glutaryl-CoA and acetyl-CoA.[3][15][16][17][18]

Reaction: 3-Ketopimeloyl-CoA + CoA → Glutaryl-CoA + Acetyl-CoA

Quantitative Data

Quantitative kinetic data for the enzymes involved in the degradation of pimeloyl-CoA and its derivatives are limited. The available data primarily focuses on the initial activating enzyme, pimeloyl-CoA synthetase.

| Enzyme | Organism | Substrate | Km | kcat | Specific Activity | Reference |

| Pimeloyl-CoA Synthetase | Pseudomonas mendocina 35 | Pimelic Acid | 0.49 mM | - | 77.3 U/mg | [19] |

| CoA | 0.18 mM | - | [19] | |||

| ATP | 0.72 mM | - | [19] | |||

| Pimeloyl-CoA Synthetase (BioW) | Bacillus subtilis | Pimelic Acid | 70.5 ± 6.8 µM | 0.48 ± 0.02 s⁻¹ | - | [16] |

| ATP | 299.6 ± 37.6 µM | 0.44 ± 0.03 s⁻¹ | - | [16] | ||

| CoASH | 229.3 ± 25.4 µM | 0.87 ± 0.05 s⁻¹ | - | [16] | ||

| Pimeloyl-CoA Synthetase (BioW) | Aquifex aeolicus | ATP | Kd = 13 ± 3 μM | - | - | [20] |

| CoA | Kd = 14 ± 2.5 μM | - | - | [20] |

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound metabolic pathway are not extensively published. However, established methods for analogous enzymes in fatty acid β-oxidation can be adapted.

Protocol 1: Spectrophotometric Assay for Pimeloyl-CoA Dehydrogenase Activity

This protocol is adapted from general assays for acyl-CoA dehydrogenases using an artificial electron acceptor.[2][21][22]

Principle: The activity of pimeloyl-CoA dehydrogenase can be measured by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which exhibits a change in absorbance upon reduction.

Reagents:

-

1 M Potassium Phosphate buffer, pH 7.6

-

10 mM Pimeloyl-CoA

-

10 mM Ferricenium hexafluorophosphate in acetonitrile

-

Purified or partially purified pimeloyl-CoA dehydrogenase

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of 1 M Potassium Phosphate buffer, pH 7.6

-

X µL of enzyme solution

-

Deionized water to a final volume of 980 µL

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to pre-warm.

-

Initiate the reaction by adding 10 µL of 10 mM pimeloyl-CoA and 10 µL of 10 mM ferricenium hexafluorophosphate.

-

Immediately monitor the decrease in absorbance at 300 nm (for ferricenium) in a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the electron acceptor.

Protocol 2: Coupled Spectrophotometric Assay for 3-Hydroxypimeloyl-CoA Dehydrogenase

This protocol is based on the general assay for 3-hydroxyacyl-CoA dehydrogenases.[7][23][24]

Principle: The activity is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

-

1 M Tris-HCl buffer, pH 8.5

-

100 mM NAD⁺

-

10 mM 3-Hydroxypimeloyl-CoA (if available) or a suitable analog

-

Purified or partially purified 3-hydroxypimeloyl-CoA dehydrogenase

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

100 µL of 1 M Tris-HCl buffer, pH 8.5

-

30 µL of 100 mM NAD⁺

-

X µL of enzyme solution

-

Deionized water to a final volume of 990 µL

-

-

Incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM 3-hydroxypimeloyl-CoA.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: DTNB-Based Spectrophotometric Assay for 3-Ketopimeloyl-CoA Thiolase

This protocol is adapted from assays for 3-ketoacyl-CoA thiolases.[3][15][17][18]

Principle: The thiolytic cleavage of 3-ketopimeloyl-CoA releases a free Coenzyme A molecule. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Reagents:

-

1 M Tris-HCl buffer, pH 8.0

-

100 mM MgCl₂

-

10 mM 3-Ketopimeloyl-CoA (if available)

-

10 mM Coenzyme A

-

10 mM DTNB in buffer

-

Purified or partially purified 3-ketopimeloyl-CoA thiolase

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL of 1 M Tris-HCl buffer, pH 8.0

-

10 µL of 100 mM MgCl₂

-

100 µL of 10 mM DTNB

-

10 µL of 10 mM Coenzyme A

-

X µL of enzyme solution

-

Deionized water to a final volume of 990 µL

-

-

Equilibrate the mixture at the desired temperature.

-

Initiate the reaction by adding 10 µL of 10 mM 3-ketopimeloyl-CoA.

-

Monitor the increase in absorbance at 412 nm.

-

Calculate the rate of CoA release using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The degradation of pimeloyl-CoA is a linear metabolic pathway. The logical relationship between the enzymes and metabolites can be visualized as a straightforward enzymatic cascade.

Experimental Workflow

A typical workflow for characterizing an enzyme in the this compound pathway would involve gene cloning, protein expression and purification, followed by enzymatic assays.

Conclusion and Future Directions

This compound represents a key metabolic node with implications for both fundamental biochemistry and applied biotechnology. While the enzymes responsible for its metabolism are generally identified, a significant gap exists in the detailed quantitative understanding of their kinetics and regulation, particularly with dicarboxylic acid substrates. Future research should focus on the expression, purification, and detailed kinetic characterization of pimeloyl-CoA dehydrogenase, this compound hydratase, 3-hydroxypimeloyl-CoA dehydrogenase, and 3-ketopimeloyl-CoA thiolase from organisms known to utilize these pathways, such as Rhodopseudomonas palustris and Thauera aromatica. Such studies will not only deepen our understanding of these metabolic pathways but could also pave the way for the development of novel antimicrobial agents targeting biotin synthesis or for the bioengineering of microorganisms for the production of valuable dicarboxylic acids. The detailed experimental protocols and compiled data within this guide aim to serve as a valuable resource for researchers embarking on these exciting avenues of investigation.

References

- 1. The pimFABCDE operon from Rhodopseudomonas palustris mediates dicarboxylic acid degradation and participates in anaerobic benzoate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omnimabs.com [omnimabs.com]

- 7. Pimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-hydroxypimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. developed rp-hplc method: Topics by Science.gov [science.gov]

- 18. Practical assay method of cytosolic acetoacetyl-CoA thiolase by rapid release of cytosolic enzymes from cultured lymphocytes using digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]

An In-depth Technical Guide to the Structure of 2,3-Didehydropimeloyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Didehydropimeloyl-CoA is a pivotal intermediate in microbial metabolism, primarily recognized for its role in the biotin biosynthesis pathway and the anaerobic degradation of aromatic compounds. This technical guide provides a comprehensive overview of the structure, properties, and enzymatic synthesis of this compound, tailored for professionals in research and drug development. Understanding the intricacies of this molecule and its metabolic context is crucial for harnessing its potential in various biotechnological and therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of pimelic acid, a seven-carbon dicarboxylic acid, which is activated by the attachment of coenzyme A (CoA) via a thioester bond. The "2,3-didehydro" designation indicates the presence of a double bond between the second and third carbon atoms of the pimeloyl chain.

| Property | Value (for 2,3-Didehydroadipoyl-CoA) | Reference |

| Molecular Formula | C27H42N7O19P3S | [1] |

| Molecular Weight | 893.6 g/mol | [1] |

| Monoisotopic Mass | 893.14690430 Da | [1] |

Note: These values are for the adipoyl (C6) analogue and should be considered an approximation for the pimeloyl (C7) derivative.

Biosynthesis of this compound

The formation of this compound is a key step in the metabolic pathways of certain anaerobic bacteria. It is synthesized from pimeloyl-CoA through an oxidation reaction catalyzed by the enzyme pimeloyl-CoA dehydrogenase.

The Biosynthetic Pathway

The synthesis of pimeloyl-CoA itself is an interesting deviation from standard fatty acid synthesis. In organisms like Escherichia coli, it is produced through a modified fatty acid synthesis pathway. The process is initiated by the enzymes encoded by the bioC and bioH genes.

Once pimeloyl-CoA is formed, it serves as the substrate for pimeloyl-CoA dehydrogenase. This enzyme introduces a double bond between the α (C2) and β (C3) carbons of the pimeloyl chain, yielding this compound. This reaction is a critical step in the anaerobic degradation of benzoate and is also a part of the biotin biosynthesis pathway in some microorganisms.

Enzymes Involved in the Synthesis

Pimeloyl-CoA Synthetase (BioW)

Pimeloyl-CoA synthetase, encoded by the bioW gene in many bacteria, catalyzes the activation of pimelate to pimeloyl-CoA. This reaction requires ATP and coenzyme A. The kinetic parameters for pimeloyl-CoA synthetase from Pseudomonas mendocina 35 have been determined.

| Substrate | Km (mM) | Reference |

| Pimelic acid | 0.49 | [2] |

| Coenzyme A | 0.18 | [2] |

| ATP | 0.72 | [2] |

The purified enzyme from P. mendocina 35 has a pH optimum of approximately 8.0 and a specific activity of 77.3 units/mg of protein. It is a tetramer with a subunit molecular weight of approximately 80,000 Da[2].

Pimeloyl-CoA Dehydrogenase

Pimeloyl-CoA dehydrogenase is an oxidoreductase that catalyzes the formation of a double bond in the pimeloyl-CoA molecule. This enzyme is involved in the anaerobic degradation of benzoate in bacteria[3]. While the enzyme has been identified as a key player in this pathway, detailed kinetic parameters and purification protocols are not extensively documented in publicly available literature. However, general assays for acyl-CoA dehydrogenases can be adapted to study its activity.

Experimental Protocols

General Enzymatic Assay for Acyl-CoA Dehydrogenases

A common method to assay acyl-CoA dehydrogenase activity is a spectrophotometric assay that follows the reduction of an artificial electron acceptor. A specific assay for medium-chain acyl-CoA dehydrogenase, which can be adapted for pimeloyl-CoA dehydrogenase, measures the formation of a product with a double bond.

Principle: The formation of the 2,3-double bond in the acyl-CoA product results in an increase in absorbance at a specific wavelength. For example, the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA can be monitored at 308 nm[4]. A similar approach could be developed for this compound.

Reaction Mixture:

-

Phosphate buffer (pH 7.5-8.0)

-

Pimeloyl-CoA (substrate)

-

Phenazine methosulfate (electron acceptor)

-

Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

-

Prepare the reaction mixture without the enzyme in a quartz cuvette.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at the predetermined wavelength (which would need to be empirically determined for this compound) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Synthesis and Purification of Acyl-CoA Thioesters

Chemical synthesis of acyl-CoA thioesters can be achieved through various methods. One common approach involves the activation of the carboxylic acid followed by reaction with coenzyme A.

General Protocol for Acyl-CoA Synthesis:

-

Activation of the Carboxylic Acid: The carboxylic acid (in this case, 2,3-didehydropimelic acid, which would first need to be synthesized) is converted to a more reactive derivative, such as an acyl-imidazole or an N-hydroxysuccinimide ester[5][6].

-

Reaction with Coenzyme A: The activated acyl group is then reacted with the free thiol group of coenzyme A in an appropriate buffer to form the thioester bond.

-

Purification: The resulting acyl-CoA can be purified using techniques such as high-performance liquid chromatography (HPLC) on a reverse-phase column[6].

Spectroscopic Analysis

Characterization of this compound would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, particularly the presence and stereochemistry of the double bond in the pimeloyl chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns useful for structural elucidation[3][7].

Significance in Drug Development

The biotin biosynthesis pathway is essential for many microorganisms, but absent in humans, making the enzymes in this pathway attractive targets for the development of novel antimicrobial agents. Pimeloyl-CoA synthetase (BioW) and pimeloyl-CoA dehydrogenase are potential targets for inhibitors that could disrupt biotin synthesis and thereby inhibit microbial growth. A detailed understanding of the structure of their substrates and products, such as this compound, is fundamental for the rational design of such inhibitors.

Conclusion

This compound is a key metabolite with a well-defined role in microbial metabolic pathways. While specific quantitative data for this molecule remains somewhat elusive in the broader scientific literature, its structural features and biosynthetic route are understood within the context of biotin synthesis and anaerobic aromatic degradation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this molecule and its associated enzymes, paving the way for new discoveries and applications.

References

- 1. The genome sequence of Geobacter metallireducens: features of metabolism, physiology and regulation common and dissimilar to Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. A new method for the preparation of acyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Pimeloyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways leading to pimeloyl-CoA, a crucial precursor for the synthesis of biotin (Vitamin B7). While multiple routes exist for its production, this document will explore the known pathways, with a special focus on a pathway involving an enoyl-CoA intermediate, here contextualized as 2,3-Didehydropimeloyl-CoA, within a modified fatty acid synthesis framework. This guide includes detailed experimental protocols, quantitative data, and pathway visualizations to support research and development in this area.

Introduction to Pimeloyl-CoA Biosynthesis

Pimeloyl-CoA is a seven-carbon dicarboxylic acid thioester that serves as the entry point for the "late steps" of biotin synthesis, where the characteristic bicyclic ring structure of biotin is assembled. The origin of this pimeloyl moiety has been a subject of extensive research, revealing divergent strategies across different bacterial species. The three primary pathways for the synthesis of the pimeloyl moiety are:

-

The BioC-BioH Pathway in Escherichia coli : This pathway hijacks the fatty acid synthesis (FAS II) machinery. It begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC. This modification allows the fatty acid synthase system to recognize this atypical substrate. The malonyl-thioester methyl ester then enters the FAS II pathway for two rounds of elongation. The resulting pimeloyl-acyl carrier protein (ACP) methyl ester is then demethylated by the esterase BioH to yield pimeloyl-ACP.[1][2]

-

The BioI-BioW Pathway in Bacillus subtilis : This pathway involves the cytochrome P450 enzyme BioI, which catalyzes the oxidative cleavage of long-chain fatty acyl-ACPs to produce pimeloyl-ACP.[3] Alternatively, free pimelic acid can be activated to pimeloyl-CoA by the pimeloyl-CoA synthetase BioW, an ATP-dependent ligase.[4][5][6]

-

The BioZ Pathway in α-proteobacteria : This more recently elucidated pathway also utilizes components of the FAS II system but in a distinct manner. The key enzyme, BioZ, a β-ketoacyl-ACP synthase III homolog, catalyzes the Claisen condensation of glutaryl-CoA with malonyl-ACP to form 3-ketopimeloyl-ACP.[1][3][7] This intermediate then enters the canonical FAS II cycle of reduction, dehydration, and a final reduction to produce pimeloyl-ACP.[3]

The dehydration step in the BioZ pathway generates an enoyl-ACP intermediate, which can be considered a form of 2,3-didehydropimeloyl-ACP. The subsequent reduction of this intermediate to pimeloyl-ACP is the focus of the following sections.

The BioZ Pathway: Pimeloyl-CoA Synthesis via a Dehydro Intermediate

The BioZ pathway represents a distinct strategy for pimeloyl moiety synthesis, initiating with different precursors compared to the E. coli and B. subtilis systems.

Pathway Overview

The synthesis of pimeloyl-ACP via the BioZ pathway can be summarized in the following steps:

-

Condensation : BioZ catalyzes the condensation of glutaryl-CoA and malonyl-ACP to produce 3-ketopimeloyl-ACP.[3]

-

First Reduction : A β-ketoacyl-ACP reductase (FabG) reduces 3-ketopimeloyl-ACP to 3-hydroxypimeloyl-ACP.

-

Dehydration : A 3-hydroxyacyl-ACP dehydratase (FabZ) removes a molecule of water from 3-hydroxypimeloyl-ACP to form trans-2,3-didehydropimeloyl-ACP (an enoyl-ACP).

-

Second Reduction : An enoyl-ACP reductase (FabI) reduces trans-2,3-didehydropimeloyl-ACP to pimeloyl-ACP.

This pimeloyl-ACP can then be utilized by subsequent enzymes in the biotin synthesis pathway. It is important to note that while the intermediates are primarily ACP-bound, a trans-thioesterification to Coenzyme A can occur to yield pimeloyl-CoA.

Key Enzyme: Enoyl-ACP Reductase

The final reductive step in the BioZ pathway is catalyzed by an enoyl-ACP reductase. This class of enzymes is responsible for the saturation of the carbon-carbon double bond in the trans-2-enoyl-ACP intermediates of fatty acid synthesis. In the context of this pathway, the specific substrate is trans-2,3-didehydropimeloyl-ACP. These enzymes typically utilize NADH or NADPH as a reductant.[8]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in pimeloyl-CoA biosynthesis and related pathways.

Table 1: Kinetic Parameters of Pimeloyl-CoA Synthetase (BioW) from Aquifex aeolicus

| Substrate | Parameter | Value |

| ATP | Kd | 13 ± 3 µM |

| CoA | Kd | 14 ± 2.5 µM |

Data obtained from isothermal titration calorimetry experiments.[9]

Table 2: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase from Euglena gracilis

| Substrate | Coenzyme | Parameter | Value |

| Crotonyl-CoA | NADH | Km | 68 µM |

| trans-2-Hexenoyl-CoA | NADH | Km | 91 µM |

| NADH | Km | 109 µM | |

| NADPH | Km | 119 µM |

Note: This data is for a related enoyl-CoA reductase and can serve as a reference for the expected kinetic parameters of the enzyme acting on this compound.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pimeloyl-CoA biosynthesis via the BioZ pathway.

In Vitro Pimeloyl-ACP Synthesis Assay

This assay is designed to reconstitute the synthesis of pimeloyl-ACP from its precursors using purified enzymes of the FAS II system and BioZ.

Principle: The synthesis of pimeloyl-ACP is monitored by the incorporation of radiolabeled malonyl-ACP or by mass spectrometry analysis of the reaction products. Alternatively, the products can be separated and visualized using conformation-sensitive urea polyacrylamide gel electrophoresis (PAGE).[9]

Materials:

-

Purified BioZ enzyme

-

Purified FAS II enzymes (FabG, FabZ, FabI)

-

Acyl Carrier Protein (ACP)

-

Glutaryl-CoA

-

Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Urea-PAGE reagents

-

Coomassie Brilliant Blue stain

Procedure:

-

Set up the reaction mixture in the reaction buffer containing ACP, glutaryl-CoA, malonyl-CoA, and NADPH.

-

Initiate the reaction by adding a mixture of purified BioZ, FabG, FabZ, and FabI enzymes.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

-

For Urea-PAGE analysis, mix the reaction products with a sample loading buffer containing urea.

-

Separate the acyl-ACP species on a 17.5% polyacrylamide gel containing 0.5 M urea.[9]

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The pimeloyl-ACP product will migrate differently from the initial ACP and other intermediates.

Enoyl-ACP Reductase Activity Assay

This spectrophotometric assay measures the activity of the enoyl-ACP reductase by monitoring the oxidation of NADPH.

Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the rate of reduction of the enoyl-ACP substrate.

Materials:

-

Purified enoyl-ACP reductase (e.g., FabI)

-

trans-2,3-didehydropimeloyl-ACP (substrate)

-

NADPH

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the trans-2,3-didehydropimeloyl-ACP substrate through an in vitro enzymatic reaction using purified FabG and FabZ with 3-ketopimeloyl-ACP as the starting material, followed by purification.

-

Set up the reaction in a cuvette containing the reaction buffer, a known concentration of trans-2,3-didehydropimeloyl-ACP, and NADPH.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small amount of the purified enoyl-ACP reductase.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Visualizations

Biosynthetic Pathway of Pimeloyl-ACP via BioZ

Caption: Biosynthesis of pimeloyl-ACP via the BioZ pathway.

Experimental Workflow for Enoyl-ACP Reductase Assay

Caption: Workflow for the spectrophotometric assay of enoyl-ACP reductase.

Conclusion

The biosynthesis of pimeloyl-CoA is a critical process for biotin production in many organisms and presents a potential target for the development of novel antimicrobial agents. The elucidation of the BioZ pathway in α-proteobacteria has expanded our understanding of the diverse strategies employed in nature for the synthesis of this key metabolite. The involvement of an enoyl-ACP intermediate, trans-2,3-didehydropimeloyl-ACP, and its subsequent reduction, highlights the close evolutionary and functional relationship between biotin and fatty acid biosynthesis. The data and protocols presented in this guide offer a foundation for further investigation into the enzymology and regulation of this pathway, which may ultimately inform the development of new therapeutics and biotechnological applications.

References

- 1. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances and prospects in microbial production of biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Regulation of 2,3-Didehydropimeloyl-CoA Production in the Context of Biotin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the production of the pimeloyl moiety, a crucial precursor in the biosynthesis of biotin (Vitamin B7). While the specific intermediate "2,3-didehydropimeloyl-CoA" is not a stable, accumulating species in the primary Escherichia coli pathway, its formation is a transient but essential step within the fatty acid biosynthesis (FAS) machinery hijacked for biotin synthesis. This guide will dissect the enzymatic and genetic regulation of the pathway leading to the formation and subsequent conversion of this unsaturated intermediate, providing a foundation for research and development targeting this essential metabolic route.

The Core Pathway: Hijacking Fatty Acid Synthesis

In Escherichia coli, the synthesis of the seven-carbon dicarboxylate pimelate does not occur as a free molecule but is intricately linked to the type II fatty acid synthase (FAS) system. The pathway is initiated by dedicated biotin synthesis enzymes that modify a standard FAS substrate, effectively tricking the FAS machinery into producing a dicarboxylic acid instead of a monocarboxylic fatty acid. The formation of a 2,3-didehydro intermediate is an integral part of each elongation cycle within the FAS pathway.

The key enzymes and regulatory proteins involved are:

-

BioC: An O-methyltransferase that initiates the pathway by methylating the free carboxyl group of malonyl-ACP (or malonyl-CoA), creating malonyl-ACP methyl ester. This "disguises" the substrate, allowing it to enter the FAS pathway.

-

Fatty Acid Synthase (FAS) II System: A suite of enzymes (FabA/Z, FabG, FabI, FabB/F, and FabH) that catalyze the iterative elongation of the acyl chain. The 2,3-didehydro intermediate is specifically formed by the β-hydroxyacyl-ACP dehydratase (FabA or FabZ).

-

BioH: A pimeloyl-ACP methyl ester esterase that terminates the elongation process after two cycles by cleaving the methyl ester group from pimeloyl-ACP methyl ester, yielding pimeloyl-ACP.

-

BirA: A bifunctional protein that acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon.

Regulation of the Pathway

The production of the pimeloyl moiety is tightly regulated at both the enzymatic and genetic levels to ensure an adequate supply of biotin without wasteful overproduction.

Genetic Regulation: The bio Operon and the BirA Repressor

The genes encoding the enzymes for biotin biosynthesis in E. coli (bioA, bioB, bioF, bioC, and bioD) are clustered in the bio operon. This operon is divergently transcribed from a central regulatory region containing the operator sequence, bioO.[1] The expression of the bio operon is negatively regulated by the BirA protein.[2]

BirA's regulatory function is allosterically controlled by the concentration of biotinoyl-5'-AMP, an intermediate in the biotinylation reaction that BirA itself catalyzes.[2]

-

Low Biotin Levels: When intracellular biotin levels are low, any synthesized biotinoyl-5'-AMP is rapidly consumed to biotinylate the apo-acetyl-CoA carboxylase (AccB), the sole biotin-dependent enzyme in E. coli. In this state, BirA exists as a monomer and has low affinity for the bioO, allowing for the transcription of the bio genes and subsequent biotin synthesis.[2]

-

High Biotin Levels: When biotin is abundant, AccB is fully biotinylated, leading to the accumulation of the BirA-biotinoyl-5'-AMP complex. This complex dimerizes and binds with high affinity to the bioO sequence, physically blocking RNA polymerase and repressing transcription of the bio operon.[2][3]

Enzymatic Regulation and Pathway Flux

The flow of metabolites through the pimeloyl moiety synthesis pathway is controlled by the catalytic activities of the key enzymes and the availability of their substrates.

Quantitative Data

The following tables summarize available quantitative data for the key regulatory components.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| BioC | Malonyl-ACP | 10.7 ± 1.2 | 0.003 ± 0.0001 | 2.8 x 102 | [4] |

| S-Adenosylmethionine (SAM) | 1.8 ± 0.2 | 0.003 ± 0.0001 | 1.7 x 103 | [4] | |

| BioH | p-Nitrophenyl acetate | 290 | N/A | N/A | [2] |

| p-Nitrophenyl butyrate | 330 | N/A | N/A | [2] | |

| FabH | Acetyl-CoA | ~2.5 | N/A | N/A | [5] |

| Malonyl-ACP | ~5 | N/A | N/A | [5] | |

| FabI | Crotonyl-ACP | ~10 | ~250 | 2.5 x 107 | [6] |

| NADH | ~20 | N/A | N/A | [6] |

Table 2: Binding Affinity of BirA Repressor

| Protein | DNA Sequence | Kd | Conditions | Reference(s) |

| BirA-biotinoyl-5'-AMP | bioO | Not explicitly quantified, but high affinity | In vitro | [2][7] |

| Apo-BirA | bioO | Low affinity | In vitro | [7] |

| BirA-biotin | bioO | Intermediate affinity | In vitro | [7] |

Note: While a precise Kd for the active BirA-biotinoyl-5'-AMP complex is not consistently reported, studies indicate a significant increase in affinity upon binding the corepressor, leading to effective repression.[7]

Table 3: Intracellular Abundance of Key Proteins in E. coli

| Protein | Copies per cell (approximate) | Reference(s) |

| BirA | ~100 (repressed) to ~500 (derepressed) | [8] |

| BioA | ~260 (wild-type) | [1] |

| BioB, C, D, F | Low abundance | [9] |

| BioH | Low abundance | [9] |

| FAS Enzymes (FabA, B, D, F, G, H, I, Z) | 1,000 - 10,000 | [9] |

| ACP (AcpP) | ~60,000 | [9] |

Note: Protein abundance can vary significantly with growth conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pimeloyl moiety biosynthesis and its regulation.

Protocol 1: In Vitro BioC Methyltransferase Assay

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to malonyl-ACP.

Materials:

-

Purified BioC enzyme

-

Malonyl-ACP

-

[methyl-3H]SAM

-

100 mM Sodium phosphate buffer (pH 7.0)

-

20 mM MgCl2

-

100 mM NaCl

-

20% Glycerol

-

Scintillation vials and cocktail

Procedure:

-

Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 20 mM MgCl2, 100 mM NaCl, 20% glycerol, malonyl-ACP, and [methyl-3H]SAM in a microcentrifuge tube. For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.[4]

-

Pre-incubate the reaction mixture at 37°C for 1 minute.

-

Initiate the reaction by adding a known concentration of purified BioC enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10% to precipitate the protein and acylated ACP.

-

Centrifuge the mixture to pellet the precipitated material.

-

Wash the pellet to remove unincorporated [methyl-3H]SAM.

-

Resuspend the pellet and transfer it to a scintillation vial with a scintillation cocktail.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the rate of methyl transfer based on the specific activity of the [methyl-3H]SAM.

Protocol 2: In Vitro BioH Esterase Assay

This assay monitors the cleavage of the methyl ester from pimeloyl-ACP methyl ester using conformationally-sensitive urea-PAGE.

Materials:

-

Purified BioH enzyme

-

Pimeloyl-ACP methyl ester (substrate)

-

50 mM Tris-HCl (pH 7.0)

-

5% Glycerol

-

Urea-PAGE gel (e.g., 17.5% acrylamide, 0.5 M urea)

-

Coomassie Brilliant Blue stain

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.0), 5% glycerol, and a fixed concentration of pimeloyl-ACP methyl ester.[4]

-

Pre-incubate the mixture at 37°C for 1 minute.

-

Initiate the reaction by adding varying concentrations of purified BioH enzyme.

-

Incubate at 37°C for a defined time (e.g., 2 minutes).[4]

-

Stop the reaction by adding a loading buffer containing urea and SDS.

-

Separate the substrate (pimeloyl-ACP methyl ester) and product (pimeloyl-ACP) using urea-PAGE. The product, pimeloyl-ACP, will migrate slower than the substrate.[4]

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

Quantify the band intensities to determine the extent of substrate conversion.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for BirA-bioO Binding

This assay detects the binding of the BirA repressor to its DNA operator sequence, bioO.

Materials:

-

Purified BirA protein

-

A DNA probe containing the bioO sequence, labeled with a detectable marker (e.g., 32P, biotin, or a fluorescent dye).

-

Biotin and ATP (to form biotinoyl-5'-AMP in situ)

-

Binding buffer (e.g., Tris-HCl, KCl, MgCl2, glycerol)

-

Non-specific competitor DNA (e.g., poly(dI-dC))

-

Native polyacrylamide gel

Procedure:

-

Label the bioO DNA probe.

-

Prepare binding reactions in microcentrifuge tubes. Each reaction should contain the labeled probe, binding buffer, and non-specific competitor DNA.

-

To test for corepressor-dependent binding, add biotin and ATP to the reaction mixture along with BirA.

-

Add varying concentrations of purified BirA protein to the reaction tubes. Include a control with no BirA.

-

Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

-

Detect the labeled DNA. A "shift" in the migration of the probe (a band that moves slower than the free probe) indicates the formation of a BirA-DNA complex.

Conclusion

The regulation of the synthesis of the pimeloyl moiety, a critical step in biotin production, is a highly integrated process in E. coli. It involves the elegant hijacking of the fatty acid synthesis pathway, initiated and terminated by specific biotin synthesis enzymes, and is under the tight transcriptional control of the bifunctional repressor, BirA. The formation of a 2,3-didehydro intermediate is a transient but essential part of the chain elongation process. A thorough understanding of these regulatory networks, supported by the quantitative data and experimental protocols provided in this guide, is crucial for researchers aiming to develop novel antimicrobial agents targeting this essential pathway or for scientists seeking to engineer microbial strains for enhanced biotin production. Further research to elucidate the precise kinetic parameters of all enzymes with their physiological substrates will provide an even more complete picture of this fascinating metabolic pathway.

References

- 1. In vitro synthesis and and regulation of the biotin enzymes of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]